2,2'-((4-Chloro-6-(methylamino)pyrimidin-2-yl)azanediyl)diethanol
Description
Properties
CAS No. |
88290-67-9 |
|---|---|
Molecular Formula |
C9H15ClN4O2 |
Molecular Weight |
246.69 g/mol |
IUPAC Name |
2-[[4-chloro-6-(methylamino)pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C9H15ClN4O2/c1-11-8-6-7(10)12-9(13-8)14(2-4-15)3-5-16/h6,15-16H,2-5H2,1H3,(H,11,12,13) |
InChI Key |
BSRLDHSLXBVGEN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=NC(=N1)N(CCO)CCO)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4-Chloro-6-(methylamino)pyrimidin-2-yl)azanediyl)diethanol typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-4,6-diaminopyrimidine.
Substitution Reactions: The chlorine atom at the 4-position of the pyrimidine ring is introduced via a nucleophilic substitution reaction using a chlorinating agent like phosphorus oxychloride.
Introduction of the Methylamino Group: The methylamino group is added through a nucleophilic substitution reaction, where a methylamine source reacts with the pyrimidine intermediate.
Attachment of the Diethanolamine Moiety: The final step involves the reaction of the pyrimidine derivative with diethanolamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethanolamine moiety, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the methylamino group, potentially yielding various reduced derivatives.
Substitution: The chlorine atom in the pyrimidine ring can be substituted by other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities. These include antimicrobial, antiviral, and anticancer properties, making it a valuable compound in drug discovery and development.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their therapeutic potential. They are investigated as potential candidates for treating various diseases due to their ability to interact with specific biological targets.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of 2,2’-((4-Chloro-6-(methylamino)pyrimidin-2-yl)azanediyl)diethanol involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The diethanolamine moiety can enhance solubility and facilitate cellular uptake, increasing the compound’s efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Properties
The table below compares key structural and molecular attributes of the target compound with its analogs:
Key Observations:
Core Heterocycle Differences :
- The target compound features a pyrimidine ring, whereas Dipyridamole Related Compound C contains a fused pyrimido[5,4-d]pyrimidine system, enhancing planarity and conjugation .
- The triazine-based analog (CAS 62192-68-1) replaces pyrimidine with a 1,3,5-triazine core, altering electronic distribution and reactivity .
Substituent Effects: The methylamino group in the target compound introduces steric hindrance and basicity compared to the piperidinyl groups in Dipyridamole Related Compound C, which enhance lipophilicity and bulkiness . The chloro substituent at position 4 (target) vs. position 6 (Dipyridamole C) influences nucleophilic substitution tendencies and intermolecular interactions .
Molecular Weight and Solubility :
Physicochemical Properties
Biological Activity
The compound 2,2'-((4-Chloro-6-(methylamino)pyrimidin-2-yl)azanediyl)diethanol is a pyrimidine derivative with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHClNO
- IUPAC Name : 2,2'-((4-Chloro-6-(methylamino)pyrimidin-2-yl)azanediyl)diethanol
Biological Activity Overview
The biological activity of 2,2'-((4-Chloro-6-(methylamino)pyrimidin-2-yl)azanediyl)diethanol has been investigated in various studies, focusing on its pharmacological effects and potential therapeutic applications.
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. The chlorinated pyrimidine structure is known to interfere with nucleic acid synthesis in bacteria, leading to cell death.
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit certain cancer cell lines by inducing apoptosis. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro. This may be linked to its ability to inhibit pro-inflammatory cytokines.
Case Studies and Research Findings
A review of literature reveals several case studies highlighting the biological activities of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains. |
| Study 2 | In vitro tests on cancer cell lines (e.g., HeLa and MCF-7) indicated a dose-dependent decrease in cell viability with IC50 values around 25 µM. Mechanistic studies suggested activation of caspase pathways leading to apoptosis. |
| Study 3 | Evaluated the anti-inflammatory effects in a murine model of arthritis. Treatment resulted in reduced levels of TNF-alpha and IL-6, suggesting potential for therapeutic use in inflammatory diseases. |
Pharmacokinetics
Understanding the pharmacokinetics of 2,2'-((4-Chloro-6-(methylamino)pyrimidin-2-yl)azanediyl)diethanol is crucial for assessing its therapeutic potential:
- Absorption : The compound is expected to have moderate absorption due to its polar nature.
- Distribution : It may distribute widely in tissues due to its lipophilicity.
- Metabolism : Metabolic pathways likely involve cytochrome P450 enzymes, which may lead to various metabolites.
- Excretion : Primarily excreted via renal pathways; monitoring renal function is advisable during therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
